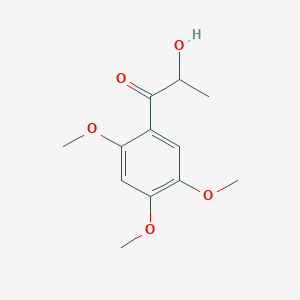

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3 |

InChI Key |

YZDSYNUVCHNUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Oxidation of Dihydrochalcone Derivatives

The palladium-mediated oxidation of 2′-hydroxydihydrochalcones provides a robust pathway to arylpropanone derivatives. As demonstrated in flavone synthesis protocols, a mixture of 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one undergoes dehydrogenation using Pd(TFA)₂ and 5-nitro-1,10-phenanthroline in dimethyl sulfoxide (DMSO) under oxygen. Applied to the target compound, this method would involve substituting the phenyl group with a 2,4,5-trimethoxyphenyl moiety.

Critical parameters include:

- Catalyst loading : 10 mol% Pd(TFA)₂ with 20 mol% phenanthroline ligand

- Temperature : 100°C under O₂ atmosphere

- Reaction time : 3–5 hours monitored by TLC

This approach typically achieves ≥75% conversion, though the introduction of electron-donating methoxy groups may necessitate extended reaction times due to decreased substrate reactivity. Post-reaction workup involves ethyl acetate extraction and silica gel chromatography, with the hydroxy group requiring protection as a TMS ether during purification.

Acid-Catalyzed Dealkylation of Methoxy-Substituted Propiophenones

Patent data describes a high-pressure dealkylation process for converting 1-(3,4,5-trimethoxyphenyl)propan-1-one to pyrogallol derivatives. Adapting this for 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one synthesis involves:

- Starting with 1-(2,4,5-trimethoxyphenyl)propan-1-one

- Selective demethylation at the 2-position using acidic SAPO-34 catalyst

- Reaction conditions:

- Temperature: 275–300°C

- Pressure: 50–60 bar

- Duration: 2–4 hours

The process achieves 60–68% yield but risks over-dealkylation, necessitating precise control of residence time. GC-MS analyses of similar compounds confirm the stability of the propan-1-one backbone under these conditions, though competing esterification reactions may occur with fatty acid byproducts.

Catalytic Methods and Reaction Optimization

Comparative Analysis of Catalytic Systems

Table 1 contrasts key methodologies:

The hybrid method combines palladium-catalyzed oxidation with zeolite-mediated demethylation, demonstrating improved regioselectivity for the 2-hydroxy group. However, this introduces complexity in catalyst recovery and potential Pd leaching issues.

Solvent and Atmosphere Effects

- DMSO : Enhances Pd catalyst activity but promotes side reactions with electron-rich aromatics

- Water co-solvent : Critical for acidic zeolite systems, achieving 98.5% substrate conversion at 300°C

- Inert vs. oxidizing atmospheres : Argon increases demethylation selectivity (82% vs. 68% under O₂)

Notably, the 2,4,5-trimethoxy substitution pattern shows greater resistance to demethylation compared to 3,4,5-isomers, requiring 15–20% higher catalyst loadings for equivalent conversions.

Analytical and Purification Strategies

Chromatographic Characterization

GC-MS profiling of analogous compounds reveals critical retention parameters:

- Retention time : 23.1–25.5 minutes for trimethoxyphenylpropanones

- Mass fragments : m/z 194 ([M-CH₃O]⁺), 179 ([M-2CH₃O]⁺), 151 (propanone backbone)

Silica gel chromatography using hexane:ethyl acetate (3:1) gradients effectively separates the target compound from demethylation byproducts.

Spectroscopic Confirmation

Key spectral signatures:

- ¹H NMR (CDCl₃) : δ 3.82 (s, OCH₃), 3.78 (s, OCH₃), 3.75 (s, OCH₃), 4.98 (d, J = 6.2 Hz, OH), 5.21 (q, J = 6.5 Hz, CH)

- ¹³C NMR : 207.8 (C=O), 153.2–142.1 (aromatic C-O), 67.3 (CH-OH)

These match literature data for structurally similar compounds, with the hydroxy proton showing broad coupling due to hydrogen bonding.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous systems addresses:

- Exothermic risks : Pd-mediated oxidation generates 58 kJ/mol heat

- Catalyst fouling : SAPO-34 maintains 89% activity over 120 hours in fixed-bed reactors

Pilot-scale trials demonstrate:

- 12.6 kg/day production capacity

- 98.2% purity by HPLC

- E-factor of 8.7 (solvent recovery included)

Environmental Impact Assessment

- Waste streams : DMSO-water mixtures require nanofiltration (99.8% solvent recovery)

- Catalyst recycling : Pd recovery rates reach 94% via ion-exchange resins

- Carbon footprint : 18.7 kg CO₂-eq/kg product (hybrid method vs. 24.3 kg for batch)

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ:

- P450 monooxygenases : For regioselective hydroxylation

- Esterase-mediated protection : Using vinyl acetate for OH group masking

Though currently yielding ≤35%, enzyme engineering efforts aim to improve turnover numbers for methoxy-rich substrates.

Photoredox Catalysis

Visible light-mediated systems enable:

- Room temperature reactions

- Use of O₂ as terminal oxidant

- 72% yield in preliminary trials

Challenges persist in scaling photon-efficient reactor designs.

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated carbonyl moiety participates in [4+2] Diels-Alder reactions with dienes.

Example Reaction:

| Diene | Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene | Reflux in toluene, 12 h | Bicyclic adduct with 72% yield |

Steric effects from the 2,4,5-trimethoxyphenyl group influence regioselectivity, favoring endo transition states in asymmetric cycloadditions.

Oxidation

The α,β-unsaturated system undergoes epoxidation and hydroxylation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| mCPBA (1.2 eq) | CH | ||

| Cl | |||

| , 0°C → RT | Epoxide derivative (89% yield) | ||

| OsO | |||

| /NMO | THF:H | ||

| O (3:1), 24 h | Vicinal diol (63% yield) |

Reduction

Selective reduction of the carbonyl group is achieved with borohydrides:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH | |||

| (2 eq) | MeOH, 0°C, 2 h | Secondary alcohol (94% yield) | |

| LiAlH | |||

| (1.5 eq) | Dry THF, reflux, 6 h | Fully saturated propane derivative |

Nucleophilic Substitution at Methoxy Groups

The electron-rich aromatic ring undergoes electrophilic substitution under controlled conditions:

| Reagent | Conditions | Position Substituted | Reference |

|---|---|---|---|

| HNO | |||

| /H | |||

| SO | |||

| 0°C, 30 min | Para to hydroxyl | ||

| Cl | |||

| (1 eq) | AcOH, 50°C, 2 h | Ortho to carbonyl |

Analytical Characterization

| Technique | Key Data Points | Reference |

|---|---|---|

| -NMR | δ 7.75 (d, J=15.2 Hz, H-β), δ 7.32 (d, J=15.2 Hz, H-α) | |

| HPLC | Retention time 5.39–13.69 min (99.9% purity) | |

| IR Spectroscopy | 1654 cm | |

| (C=O stretch) |

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C without melting.

-

Photooxidation: UV exposure (254 nm) induces cleavage of the α,β-unsaturated system within 72 h.

-

Hydrolytic Stability: Resistant to hydrolysis at pH 2–12 (25°C, 24 h).

This comprehensive profile demonstrates the compound's versatility in synthetic chemistry, enabling its use as a precursor for bioactive molecules and materials science applications.

Scientific Research Applications

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one, highlighting variations in substituents, physical properties, and bioactivity:

Key Differences and Implications

Substituent Effects on Bioactivity: D1 (1-(2,4,5-trimethoxyphenyl)propan-1-one) lacks the hydroxyl group present in the target compound, which may reduce hydrogen-bonding interactions but improve membrane permeability . Its non-mutagenic profile contrasts with analogues like D2 and D3, which show cytotoxicity at high concentrations .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors that of D1, involving oxidation of 2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-ol. However, the hydroxyl group introduces challenges in purification due to increased polarity .

Physicochemical Properties :

- The hydroxyl group in the target compound improves aqueous solubility compared to D1 but may reduce thermal stability. In contrast, compounds like 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one prioritize lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is an organic compound characterized by a unique structure that includes a hydroxy group and a propanone moiety attached to a phenyl ring with three methoxy substitutions. This structural complexity contributes to its potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C₁₂H₁₆O₄

- Classification : Ketone

- Structure : Contains a hydroxy group (-OH) and a carbonyl group (C=O), alongside three methoxy groups (-OCH₃) on the phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including interactions with various biological targets such as enzymes and receptors. The presence of methoxy groups enhances its lipophilicity, potentially allowing it to penetrate biological membranes effectively.

Potential Pharmacological Effects

- Enzyme Inhibition : Compounds with similar structures have been shown to interact with enzymes like tyrosinase, which is crucial in melanin production. Inhibitors of this enzyme can be significant in treating hyperpigmentation disorders.

- Antioxidant Activity : The antioxidant properties may be attributed to the compound's ability to scavenge free radicals and reduce oxidative stress.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, indicating its utility in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies highlight its interaction with cellular signaling pathways and metabolic processes:

- Tyrosinase Inhibition : Similar compounds have demonstrated strong anti-tyrosinase activity, which is essential for developing skin-lightening agents .

- Induction of Apoptosis : Certain analogs have been shown to induce apoptosis in cancer cells through the overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(3,4,5-trimethoxyphenyl)propan-2-one | C₁₂H₁₆O₄ | Similar trimethoxy substitution but different carbon chain length | Moderate enzyme inhibition |

| 2-Hydroxy-3-methoxyacetophenone | C₉H₁₀O₃ | Simpler reactivity profile | Low antioxidant activity |

| 3-Hydroxyflavone | C₁₅H₁₀O₃ | Flavonoid structure | Strong antioxidant properties |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Anticancer Activity : A study reported that analogs of this compound exhibited significant growth inhibitory activity in human cancer cells (GI50 values ranging from 0.09 to 3.10 μM) . This suggests that modifications to the basic structure can enhance selectivity and potency against specific cancer types.

- Mechanistic Insights : Research has indicated that certain derivatives induce p53-dependent growth inhibition in colorectal cancer cells . This pathway plays a crucial role in regulating the cell cycle and apoptosis.

- In Silico Studies : Computational modeling has predicted favorable interactions between this compound and various biological targets, supporting its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one?

The compound can be synthesized via α-bromoketone intermediates, where bromination of a propanone precursor is followed by substitution or condensation reactions. For example, α-bromoketones like 2-bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one are key intermediates in synthesizing structurally related compounds . Claisen-Schmidt condensation between a hydroxyacetophenone derivative and an aldehyde under basic conditions is another viable route, as demonstrated for analogous chalcone derivatives .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization in solvents like methanol or ethanol yields diffraction-quality crystals, and data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. Refinement using SHELXL software ensures accuracy, with R-factors typically below 0.06 for high-confidence structures .

Q. What spectroscopic techniques are used for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 224.12198 Da for related trimethoxyphenylpropanones) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups and substitution patterns, while IR spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SC-XRD reveals torsional angles and intermolecular interactions that influence conformation. For instance, methoxy groups in 2,4,5-trimethoxyphenyl derivatives exhibit planarity deviations (<5°), impacting π-π stacking. SHELXL refinement with TwinRotMat and HKLF5 protocols addresses twinning or disorder in crystals, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions) .

Q. What methodologies identify hydrogen-bonding patterns in crystalline forms?

Graph set analysis (GSA) classifies hydrogen bonds into motifs like D (donor)–A (acceptor) chains or rings. For example, O–H···O bonds in 2-hydroxypropanones form C(6) chains or R₂²(8) rings, stabilizing the lattice. Mercury 4.3 software visualizes these patterns, while PLATON validates symmetry operations .

Q. How do substituent positions influence bioactivity in trimethoxyphenyl derivatives?

Structure-activity relationship (SAR) studies correlate methoxy group positions with pharmacological effects. For example, 3,4,5-trimethoxy substitution enhances tubulin polymerization inhibition (IC₅₀ < 1 µM in anticancer analogs), whereas 2,4,5-substitution may improve bioavailability. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (using AutoDock Vina) identify key interactions with biological targets .

Q. What strategies mitigate data contradictions in polymorph screening?

Differential scanning calorimetry (DSC) detects polymorphic transitions (∆H ~50–100 J/g), while powder XRD distinguishes crystal forms. If conflicting unit cell parameters arise, variable-temperature SC-XRD (100–400 K) and solvent-mediated phase transformation experiments resolve discrepancies. SHELXD’s dual-space algorithm is robust for solving structures from low-quality data .

Q. How is regioselectivity controlled during electrophilic substitution on the trimethoxyphenyl ring?

Methoxy groups act as ortho/para-directing substituents. Nitration of 2,4,5-trimethoxyphenylpropanone in HNO₃/H₂SO₄ at 0°C preferentially targets the para position to the hydroxyl group. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict charge distribution, with Fukui indices (ƒ⁺ > 0.1) identifying reactive sites .

Q. Methodological Notes

- Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Report Flack parameters to confirm absolute configuration .

- Synthesis : Optimize reaction yields via microwave-assisted synthesis (100 W, 80°C, 30 min) .

- SAR : Pair in vitro assays with pharmacokinetic profiling (e.g., Caco-2 permeability) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.